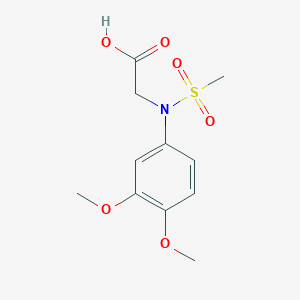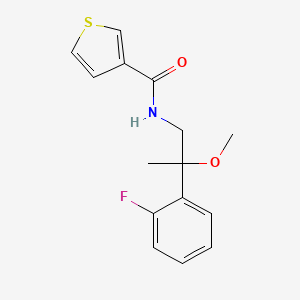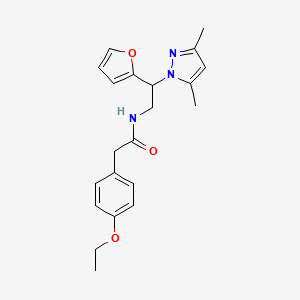
3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance and any distinctive characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, its stability under various conditions, and any notable reaction mechanisms .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, and spectral properties (UV, IR, NMR, MS). It may also include its acidity or basicity, its stereochemistry, and its reactivity with common reagents .科学的研究の応用
Synthesis and Antimicrobial Activity
Quinazoline derivatives, including structures similar to the compound , have been synthesized and evaluated for their potential antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens, indicating their potential as lead compounds for the development of new antimicrobial agents. For example, Desai et al. (2007) synthesized new quinazolines that exhibited antibacterial and antifungal activities against organisms like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Anticancer Activity
Another significant area of research is the evaluation of quinazoline derivatives for their anticancer properties. Compounds within this class have been tested for their efficacy against various cancer cell lines, including breast cancer MCF-7 cells. These studies indicate that certain quinazoline derivatives possess significant anticancer activity, which could be harnessed for therapeutic applications. Gaber et al. (2021) conducted research on quinazoline derivatives, assessing their impact on breast cancer cells and finding notable anticancer effects (Gaber et al., 2021).
Anti-Inflammatory and Analgesic Agents
Research into the application of quinazoline derivatives also extends into anti-inflammatory and analgesic drug development. Compounds with specific structural modifications have shown promising results in inhibiting enzymes involved in inflammation, offering potential pathways for the development of new anti-inflammatory and analgesic medications. Abu-Hashem et al. (2020) synthesized novel compounds derived from quinazoline and reported their significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitubercular Agents
The antitubercular activity of quinazoline derivatives has also been a focus, with studies demonstrating the potential of these compounds in combating Mycobacterium tuberculosis. The synthesis of novel quinazoline derivatives and their subsequent evaluation against M. tuberculosis strains highlight the potential of these compounds in addressing the challenge of tuberculosis. Marvadi et al. (2020) developed novel quinazoline derivatives that exhibited potent inhibitory effects against M. tuberculosis, presenting a promising avenue for antitubercular drug development (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Safety And Hazards
特性
CAS番号 |
422273-47-0 |
|---|---|
製品名 |
3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
分子式 |
C22H25ClN4O2S |
分子量 |
444.98 |
IUPAC名 |
3-[(2-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25ClN4O2S/c1-3-26(4-2)12-11-24-20(28)15-9-10-17-19(13-15)25-22(30)27(21(17)29)14-16-7-5-6-8-18(16)23/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,24,28)(H,25,30) |
InChIキー |
QQQOBRBCQSBQOY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



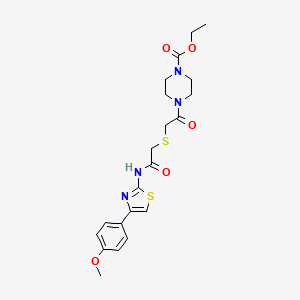
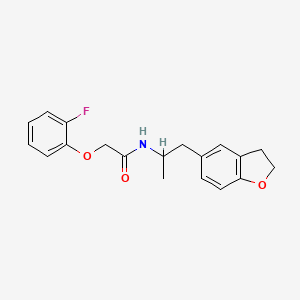
![(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine](/img/structure/B2700384.png)
![3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzamide](/img/structure/B2700387.png)

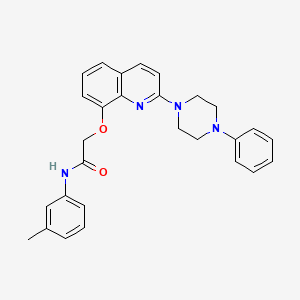
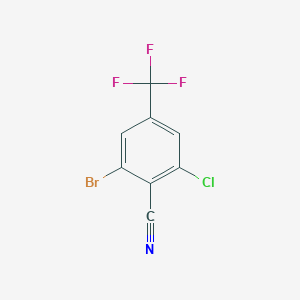
![1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B2700392.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B2700393.png)
![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2700395.png)
![1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2700396.png)
